Cas no 20972-08-1 (Stigmasteryl ferulate)

Stigmasteryl ferulate 化学的及び物理的性質
名前と識別子
-
- Stigmasteryl ferulate
- 2560PXB85N
- Stigmasterol ferulate
- Stigmasterol, 4-hydroxy-3-methoxycinnamate
- Stigmasterol 3-methoxy-4-hydroxybenzeneacrylate
- Q27253914
- Cinnamic acid, 4-hydroxy-3-methoxy-st
- STIGMASTA-5,22-DIEN-3-OL, 3-(3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE), (3.BETA.,22E)-
- 20972-08-1
- Stigmasta-5,22-dien-3-ol, 3-(3-(4-hydroxy-3-methoxyphenyl)-2-propenoate), (3beta,22E)-
- CINNAMIC ACID, 4-HYDROXY-3-METHOXY-STIGMASTA-5,22-DIEN-3.BETA.-YL ESTER
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- CHEMBL3797863
- Cinnamic acid, 4-hydroxy-3-methoxy-stigmasta-5,22-dien-3beta-yl ester
- UNII-2560PXB85N
-
- インチ: 1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
- InChIKey: NMWHNQAIHFWROQ-ZJNYQSGUSA-N
- ほほえんだ: O(C(/C=C/C1C=CC(=C(C=1)OC)O)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@@H](/C=C/[C@@H](CC)C(C)C)C)CC[C@H]21
計算された属性
- せいみつぶんしりょう: 588.41786026g/mol
- どういたいしつりょう: 588.41786026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 43
- 回転可能化学結合数: 10
- 複雑さ: 1060
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.8
- トポロジー分子極性表面積: 55.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 142-144°C
- ふってん: 658.9±50.0 °C at 760 mmHg
- フラッシュポイント: 193.4±23.6 °C
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- じょうきあつ: 0.0±2.1 mmHg at 25°C
Stigmasteryl ferulate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
Stigmasteryl ferulate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S686768-10mg |
Stigmasteryl Ferulate |
20972-08-1 | 10mg |
$ 265.00 | 2023-09-06 | ||
TRC | S686768-50mg |
Stigmasteryl Ferulate |
20972-08-1 | 50mg |
$ 1154.00 | 2023-04-15 | ||
TRC | S686768-2.5mg |
Stigmasteryl Ferulate |
20972-08-1 | 2.5mg |
$ 152.00 | 2023-09-06 | ||
TRC | S686768-100mg |
Stigmasteryl Ferulate |
20972-08-1 | 100mg |
$ 2070.00 | 2023-09-06 |
Stigmasteryl ferulate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Stigmasteryl ferulateに関する追加情報
Stigmasteryl Ferulate: A Comprehensive Overview
Stigmasteryl ferulate (CAS No. 20972-08-1) is a bioactive compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, which belongs to the class of feruloylated sterols, is derived from the combination of stigmasteryl alcohol and ferulic acid. Its unique chemical structure endows it with remarkable antioxidant, anti-inflammatory, and anticancer properties, making it a subject of extensive research in pharmacology, food science, and cosmetics.
The molecular formula of stigmasteryl ferulate is C34H54O4, and its molecular weight is 530.8 g/mol. The compound is characterized by its long hydrocarbon chain and the presence of a phenolic group, which contributes to its stability and bioavailability. Recent studies have highlighted the potential of stigmasteryl ferulate as a natural antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This property makes it a promising candidate for use in functional foods and nutraceuticals.
One of the most significant breakthroughs in the study of stigmasteryl ferulate is its role in modulating cellular signaling pathways. Research has shown that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses. By suppressing NF-κB, stigmasteryl ferulate exhibits potent anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and cardiovascular disorders.
In addition to its antioxidant and anti-inflammatory properties, stigmasteryl ferulate has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. Furthermore, stigmasteryl ferulate has been shown to enhance the efficacy of conventional chemotherapy drugs while reducing their side effects. These findings underscore its potential as a complementary therapy in oncology.
The application of stigmasteryl ferulate extends beyond medicine into the field of cosmetics. Due to its ability to protect skin cells from oxidative stress and UV-induced damage, this compound is increasingly being incorporated into skincare products. Recent advancements in nanotechnology have enabled the formulation of stigmasteryl ferulate-loaded nanoparticles, which enhance its delivery efficiency and bioavailability when applied topically.
From an agricultural perspective, stigmasteryl ferulate has been identified as a natural plant growth regulator. It plays a crucial role in promoting seed germination, enhancing root development, and improving stress tolerance in plants. This discovery opens new avenues for sustainable agriculture by reducing reliance on synthetic chemicals.
In conclusion, stigmasteryl ferulate (CAS No. 20972-08-1) is a multifaceted compound with immense potential across various industries. Its antioxidant, anti-inflammatory, anticancerous properties, along with its applications in cosmetics and agriculture, make it a subject of continued research interest. As scientists delve deeper into understanding its mechanisms of action and optimizing its delivery systems, stigmasteryl ferulate is poised to become an integral component of modern therapeutic and cosmetic formulations.
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